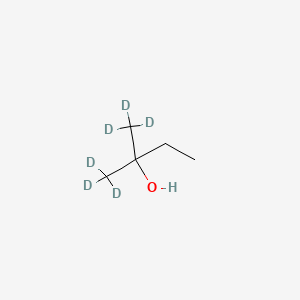
1,1-Dimethyl-1-propanol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-1-propanol-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is also known as tert-Pentyl Alcohol-d6. Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects, which can provide valuable insights in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-propanol-d6 typically involves the deuteration of tert-pentyl alcohol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated water (D2O) under specific reaction conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated product. Techniques such as catalytic exchange reactions, where deuterium is exchanged with hydrogen in the presence of a catalyst, are commonly employed .
化学反応の分析
Types of Reactions
1,1-Dimethyl-1-propanol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form deuterated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alkanes .
科学的研究の応用
1,1-Dimethyl-1-propanol-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.
Biology: Deuterated compounds are used in metabolic studies to track the incorporation and transformation of molecules within biological systems.
Medicine: It can be used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
作用機序
The mechanism of action of 1,1-Dimethyl-1-propanol-d6 involves its interaction with molecular targets and pathways in a manner similar to its non-deuterated counterpart. the presence of deuterium can alter the rate of chemical reactions due to the kinetic isotope effect. This effect can slow down or speed up certain reactions, providing valuable insights into reaction mechanisms and pathways .
類似化合物との比較
Similar Compounds
tert-Pentyl Alcohol: The non-deuterated version of 1,1-Dimethyl-1-propanol-d6.
Deuterated Alcohols: Other deuterated alcohols such as deuterated methanol (CD3OD) and deuterated ethanol (C2D5OD).
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct vibrational frequencies and kinetic isotope effects. These properties make it particularly useful in studies requiring precise tracking of molecular transformations and interactions .
特性
IUPAC Name |
1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVEPNJUHWQHW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
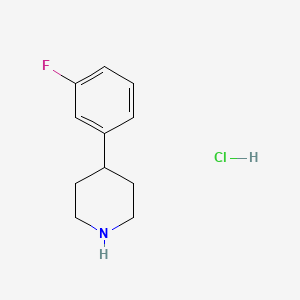
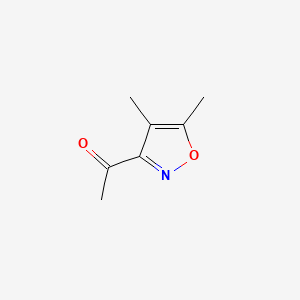

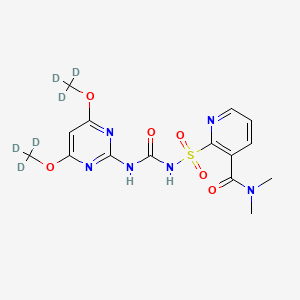
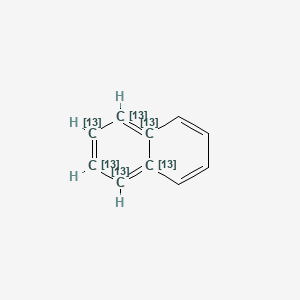
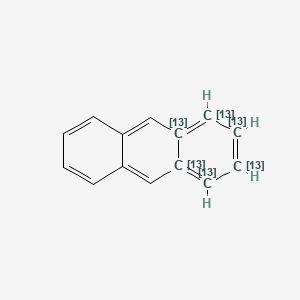
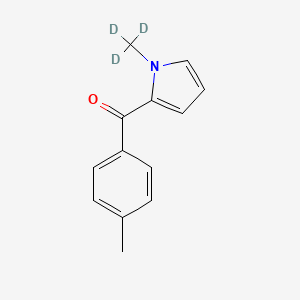
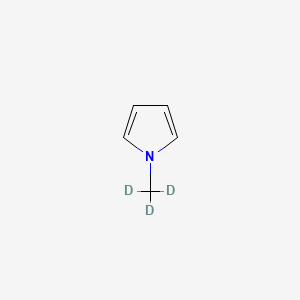
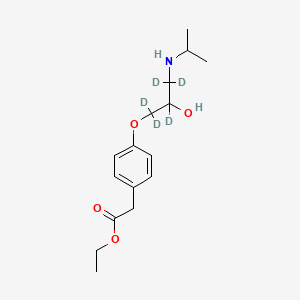

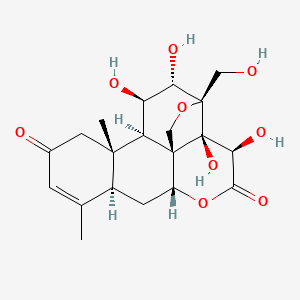
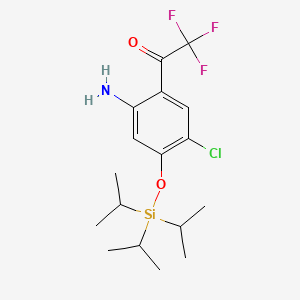
![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
